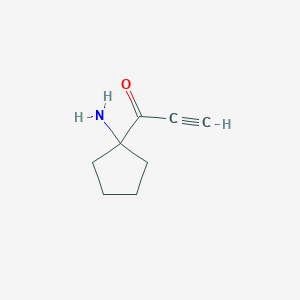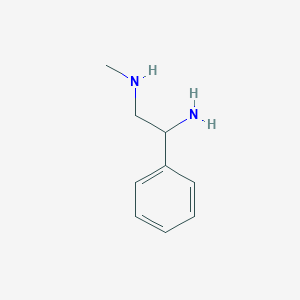
(2-Amino-2-phenylethyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-2-phenylethyl)(methyl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylethyl structure, with an additional methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-phenylethyl)(methyl)amine can be achieved through several methods. One common approach involves the alkylation of phenylethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the reductive amination of phenylacetone with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium or platinum catalysts is also common to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-2-phenylethyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides (e.g., methyl iodide), acyl halides (e.g., acetyl chloride), and bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Imines, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines and amides.
Aplicaciones Científicas De Investigación
(2-Amino-2-phenylethyl)(methyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to phenethylamine and other biologically active amines.
Medicine: Research explores its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (2-Amino-2-phenylethyl)(methyl)amine involves its interaction with various molecular targets in the body. It is believed to act on trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction modulates the release and reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby influencing mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A natural monoamine alkaloid that acts as a central nervous system stimulant.
Amphetamine: A potent central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Methamphetamine: A powerful central nervous system stimulant with high potential for abuse and addiction.
Uniqueness
(2-Amino-2-phenylethyl)(methyl)amine is unique due to its specific structural modifications, which confer distinct pharmacological properties. Unlike phenethylamine, it has an additional methyl group that enhances its stability and bioavailability. Compared to amphetamine and methamphetamine, it exhibits a different spectrum of activity and potential therapeutic applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H14N2 |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N'-methyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C9H14N2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9,11H,7,10H2,1H3 |
Clave InChI |
KJYMPQAJEPMXKR-UHFFFAOYSA-N |
SMILES canónico |
CNCC(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)

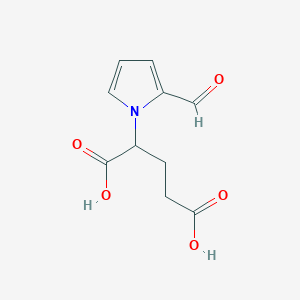
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)

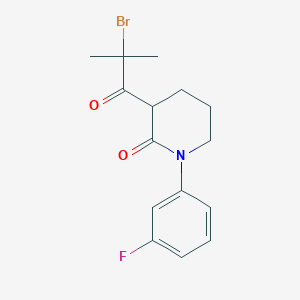


![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
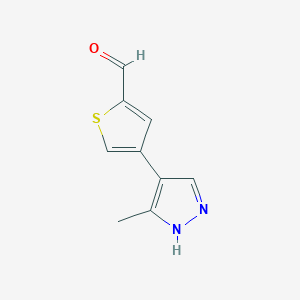
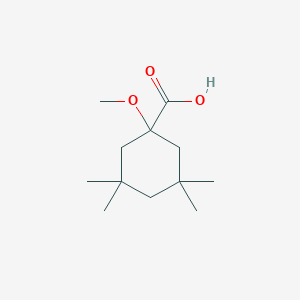
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
